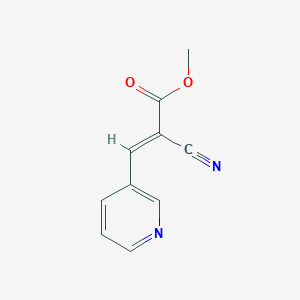
methyl (E)-2-cyano-3-pyridin-3-ylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (E)-2-cyano-3-pyridin-3-ylprop-2-enoate is an organic compound that belongs to the class of nitriles and esters It features a pyridine ring, a cyano group, and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-2-cyano-3-pyridin-3-ylprop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out between pyridine-3-carbaldehyde and methyl cyanoacetate in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (E)-2-cyano-3-pyridin-3-ylprop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl (E)-2-cyano-3-pyridin-3-ylprop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl (E)-2-cyano-3-pyridin-3-ylprop-2-enoate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The cyano group and the ester functionality can participate in hydrogen bonding or other interactions with biological macromolecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (E)-2-cyano-3-phenylprop-2-enoate: Similar structure but with a phenyl ring instead of a pyridine ring.
Ethyl (E)-2-cyano-3-pyridin-3-ylprop-2-enoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl (E)-2-cyano-3-thiophen-3-ylprop-2-enoate: Similar structure but with a thiophene ring instead of a pyridine ring.
Uniqueness
Methyl (E)-2-cyano-3-pyridin-3-ylprop-2-enoate is unique due to the presence of the pyridine ring, which can participate in additional interactions such as coordination with metal ions or π-π stacking interactions. These properties make it a versatile compound for various applications in chemistry and biology.
Eigenschaften
CAS-Nummer |
40749-43-7 |
|---|---|
Molekularformel |
C10H8N2O2 |
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
methyl (E)-2-cyano-3-pyridin-3-ylprop-2-enoate |
InChI |
InChI=1S/C10H8N2O2/c1-14-10(13)9(6-11)5-8-3-2-4-12-7-8/h2-5,7H,1H3/b9-5+ |
InChI-Schlüssel |
IXOVSRSOFHWFMR-WEVVVXLNSA-N |
Isomerische SMILES |
COC(=O)/C(=C/C1=CN=CC=C1)/C#N |
Kanonische SMILES |
COC(=O)C(=CC1=CN=CC=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















